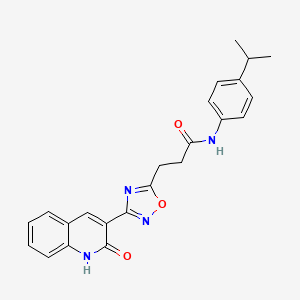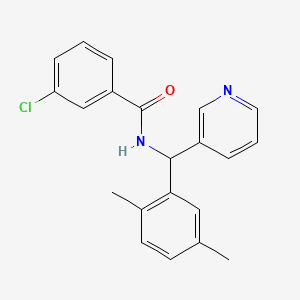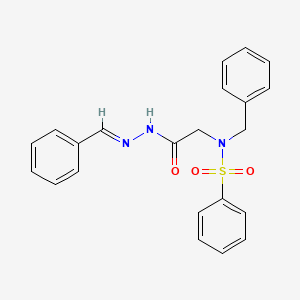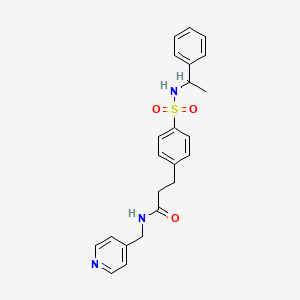
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as PSB-1115, is a chemical compound that has been extensively studied for its potential therapeutic applications. PSB-1115 belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against oxidative stress.
Mecanismo De Acción
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide exerts its biological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, this compound disrupts the pH regulation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. Moreover, this compound has been found to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that this compound reduces tumor growth in mouse models of cancer, reduces inflammation in mouse models of inflammatory diseases, and protects against neurodegeneration in mouse models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. Moreover, this compound has been extensively studied in vitro and in vivo, and its mechanism of action is well-characterized. However, this compound also has some limitations. It is a highly potent inhibitor of CAIX, which may limit its use in some experimental settings. Moreover, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy agents or immunotherapy agents. Moreover, the study of this compound in human clinical trials may provide valuable insights into its potential therapeutic applications. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves the reaction between 4-(N-(1-phenylethyl)sulfamoyl)phenylboronic acid and N-(pyridin-4-ylmethyl)propanamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.
Propiedades
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18(21-5-3-2-4-6-21)26-30(28,29)22-10-7-19(8-11-22)9-12-23(27)25-17-20-13-15-24-16-14-20/h2-8,10-11,13-16,18,26H,9,12,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOAEZUZPQPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
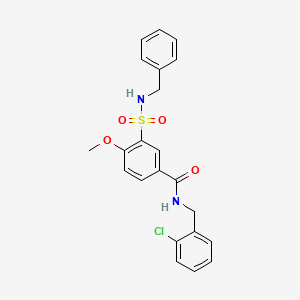
![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
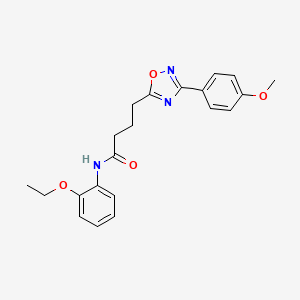

![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
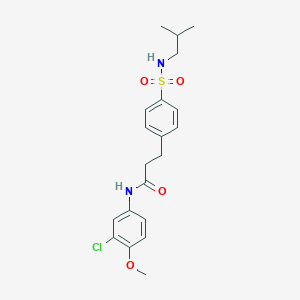
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)

